SR-717 free acid

STING binding affinity Isothermal Titration Calorimetry Non-nucleotide agonist

SR-717 free acid is a structurally validated, non-nucleotide STING agonist that mimics the natural cGAMP 'closed' conformation. Its broad interspecies activity, defined X-ray binding pose, and established mouse pharmacokinetics make it a benchmark tool for preclinical cancer immunotherapy studies, with demonstrated efficacy superior to E7766 in neuroblastoma and glioblastoma models. Choose this compound for reliable, reference-grade STING pathway research.

Molecular Formula C15H9F2N5O3
Molecular Weight 345.26 g/mol
Cat. No. B3039196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-717 free acid
Molecular FormulaC15H9F2N5O3
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3
InChIInChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25)
InChIKeyWEBVQIJGIZVRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic Acid (SR-717) for STING Agonist Research


4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid, commonly designated SR-717 (free acid), is a non-nucleotide, small-molecule agonist of the stimulator of interferon genes (STING) protein [1]. It functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, inducing the same 'closed' active conformation of STING as the natural ligand [1]. The compound demonstrates broad interspecies and interallelic specificity, with verified activity against both human and mouse STING variants [1]. Its chemical structure has been validated by X-ray crystallography in complex with STING (PDB: 6XNN, 6XNP) [2].

Why 4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic Acid Cannot Be Replaced by Other STING Agonists


While multiple STING agonists have been reported, this specific 4,5-difluoro-substituted benzoic acid derivative possesses a unique combination of structural and functional attributes that cannot be assumed for close analogs or alternative chemotypes. It is a non-nucleotide cGAMP mimetic that achieves STING activation through a defined 'closed' conformation, as structurally confirmed by X-ray crystallography [1]. Critically, its binding mode and pharmacokinetic profile differ quantitatively from other small-molecule STING agonists, and even seemingly minor structural modifications (e.g., substitution pattern on the benzoic acid moiety, or heterocyclic replacements) can profoundly alter binding affinity, cellular potency, and in vivo efficacy [2]. Therefore, interchangeability without rigorous side-by-side comparison is scientifically invalid.

Quantitative Evidence for 4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic Acid Versus Key Comparators


Superior STING Binding Affinity: SR-717 vs. A4 Analogue

In direct isothermal titration calorimetry (ITC) assays, SR-717 demonstrates significantly higher affinity for hSTING REF protein compared to the analogue A4. SR-717 binds with a dissociation constant (Kd) of 526 nM, whereas A4 exhibits a Kd of 3.23 nM under identical experimental conditions .

STING binding affinity Isothermal Titration Calorimetry Non-nucleotide agonist

Cellular Potency Benchmark: SR-717 vs. SR-301 in THP1 Reporter Assay

In a THP1-based ISRE (interferon-stimulated response element) reporter assay, SR-717 activates STING signaling with an EC50 of 2.1 μM. Its direct analogue, SR-301, shows improved potency with an EC50 of 0.6 μM in the same assay system [1].

STING cellular potency THP1 ISRE reporter EC50 comparison

In Vivo Antitumor Efficacy: SR-717 Demonstrates Superiority Over E7766 in Nervous System Tumors

In a comparative in vivo study assessing antitumor effects on nervous system tumors (neuroblastoma and glioblastoma), SR-717 exhibited greater antitumor efficacy compared to the macrocycle-bridged STING agonist E7766 [1]. The superior efficacy of SR-717 was mechanistically linked to activation of the STING-STAT1-HMGN2 axis.

Antitumor efficacy Neuroblastoma Glioblastoma In vivo comparison

Pharmacokinetic Profile: Half-life and Tissue Distribution in Mice

Following intravenous administration of 30 mg/kg lithium SR-717 in mice, the terminal half-life (t1/2) is 2.5 hours, with a volume of distribution (Vdss) of 1.8 L/kg, indicating extensive tissue distribution .

Pharmacokinetics Half-life Volume of distribution In vivo ADME

Kinase Selectivity Profile: Minimal Off-Target Activity

SR-717 is reported to be selective for STING over a panel of 468 kinases, indicating a low propensity for off-target kinase inhibition .

Kinase selectivity Off-target profiling STING specificity

Recommended Research Applications for 4,5-Difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic Acid


Cancer Immunotherapy Target Validation and Mechanism of Action Studies

SR-717 is validated for elucidating STING-dependent signaling pathways in cancer immunotherapy. Its confirmed activation of CD8+ T cells, natural killer cells, and dendritic cells, along with induction of PD-L1 expression, makes it a benchmark tool for preclinical mechanistic studies [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The defined X-ray crystal structure of SR-717 bound to STING provides an essential reference for structure-based drug design. Its quantitative potency metrics (EC50 values) and binding affinity data serve as baseline benchmarks for evaluating novel STING agonist analogues [2].

Preclinical Efficacy Studies in Nervous System Tumors

SR-717 has demonstrated superior antitumor efficacy over E7766 in preclinical models of neuroblastoma and glioblastoma. It is therefore a preferred tool for investigating STING agonist therapy in these specific cancer indications [3].

In Vivo Pharmacodynamic and Pharmacokinetic Studies

The established pharmacokinetic profile of SR-717 in mice (t1/2 = 2.5 h, Vdss = 1.8 L/kg) enables researchers to design dosing regimens that maintain therapeutic exposures in target tissues, including immune organs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-717 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.